

# Comprehensive Technical Guide: 2-Chlorobenzenesulfonyl Chloride[1][2]

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## Compound of Interest

Compound Name: 2-Chlorobenzene-1-sulfinyl  
chloride

CAS No.: 1852086-12-4

Cat. No.: B2805601

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## Abstract

2-Chlorobenzenesulfonyl chloride (CAS: 2905-23-9) serves as a critical electrophilic sulfur scaffold in medicinal chemistry and agrochemical synthesis.[1] This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and application in sulfonamide synthesis. Unlike para-substituted analogs, the ortho-chloro substituent introduces unique steric and electronic constraints that modulate reactivity—a feature exploited in the design of metabolically stable drug candidates. This document outlines validated protocols, safety architectures, and mechanistic insights for researchers utilizing this reagent.

## Chemical Identity & Physical Characterization[1][3] [4]

2-Chlorobenzenesulfonyl chloride acts as a "hard" electrophile at the sulfur center.[1] The proximity of the chlorine atom to the sulfonyl group (ortho position) creates a steric blockade that distinguishes its kinetic profile from the more common p-toluenesulfonyl chloride (Tosyl chloride).

Table 1: Physicochemical Data Profile

Property	Value	Context for Application
CAS Number	2905-23-9	Unique Identifier
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> O <sub>2</sub> S	Halogenated Sulfonyl Scaffold
Molecular Weight	211.07 g/mol	Stoichiometric calculations
Physical State	Liquid (often solidifies)	MP is near RT; often requires gentle warming to dispense.[2] [1]
Melting Point	26–28 °C	Tendency to supercool; handle as a low-melting solid.[1]
Boiling Point	150–152 °C (at 12 mmHg)	High boiling point requires vacuum distillation for purification.[1]
Density	1.548 g/mL (at 25 °C)	Dense organic layer in aqueous workups (bottom layer).[1]
Solubility	DCM, THF, Toluene	Hydrolyzes in water; requires anhydrous organic solvents.
Appearance	Colorless to pale oil	Discoloration (yellow/red) indicates hydrolysis or decomposition.[1]

## Mechanistic Reactivity & The "Ortho Effect" Electrophilic Activation

The sulfonyl chloride group (-SO<sub>2</sub>Cl) is highly activated for Nucleophilic Acyl Substitution (specifically at sulfur).[1] The reaction proceeds via an addition-elimination mechanism (often concerted S<sub>N</sub>2-like transition state) where a nucleophile attacks the sulfur atom, displacing the chloride ion.

### The Ortho-Chloro Influence

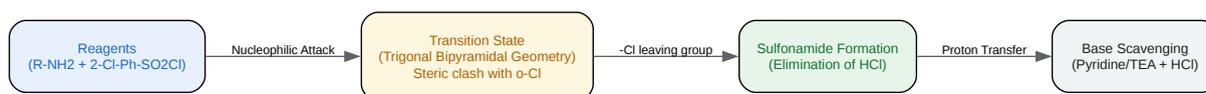
The position of the chlorine atom is chemically significant:

- Inductive Effect (-I): The electronegative chlorine withdraws electron density from the benzene ring and the sulfur center, theoretically increasing electrophilicity.[1]
- Steric Hindrance: The bulky chlorine atom at the ortho position shields the sulfur center from incoming nucleophiles.[1]

Expert Insight: In kinetic studies, the steric hindrance of the ortho-chloro group often dominates over the inductive activation. Consequently, 2-chlorobenzenesulfonyl chloride typically reacts slower than benzenesulfonyl chloride or 4-chlorobenzenesulfonyl chloride.[1] This controlled reactivity is advantageous when selectivity is required in poly-nucleophilic substrates.[1]

## Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack of a primary amine on the sulfonyl center.



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Caption: Mechanism of sulfonamide formation showing the nucleophilic attack on sulfur, subject to steric influence from the ortho-chloro substituent.

## Synthetic Applications in Drug Discovery[6][7][8][9]

The 2-chlorobenzenesulfonyl moiety is a privileged scaffold in medicinal chemistry.[1][3] It is frequently employed to:

- Modulate Lipophilicity: The chlorine atom increases logP, improving membrane permeability.
- Block Metabolism: Ortho-substitution prevents metabolic oxidation at the reactive ring positions.[1]
- Induce Conformational Lock: The steric bulk restricts rotation around the S-C bond, potentially locking the molecule into a bioactive conformation.

Key Therapeutic Classes:

- Spiroimidazolidine-2',4'-diones: Used in insulin release modulation (diabetes research).[1]
- hGR Ligands: Glucocorticoid receptor modulators often feature bulky sulfonamide caps.[1]
- TACE Inhibitors: Tumor necrosis factor-alpha converting enzyme inhibitors.[1][4]

## Experimental Protocol: Synthesis of N-Substituted Sulfonamides

This protocol describes the standard synthesis of a sulfonamide from 2-chlorobenzenesulfonyl chloride and a primary amine.[1] It is designed to minimize hydrolysis and maximize yield.[1]

### Materials

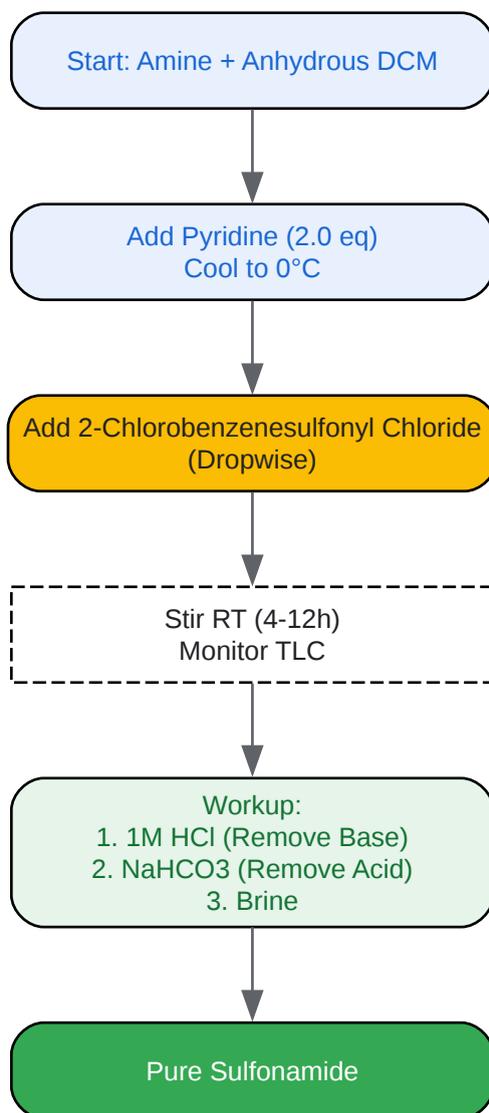
- Substrate: Primary Amine (1.0 equiv)[1]
- Reagent: 2-Chlorobenzenesulfonyl chloride (1.1 equiv)[1]
- Base: Pyridine (2.0 equiv) or Triethylamine (TEA) with catalytic DMAP.[1]
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][3]

### Step-by-Step Methodology

- Preparation (Inert Atmosphere):
  - Flame-dry a round-bottom flask and purge with Nitrogen or Argon.[1] Moisture initiates rapid hydrolysis of the sulfonyl chloride to the sulfonic acid (non-reactive species).
  - Dissolve the Primary Amine (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration). [1]
- Base Addition:
  - Add Pyridine (2.0 equiv) to the amine solution.[1]

- Why: Pyridine acts as both a base to neutralize the HCl by-product and a nucleophilic catalyst.[\[1\]](#)
- Reagent Addition (Temperature Control):
  - Cool the mixture to 0 °C using an ice bath.
  - Add 2-Chlorobenzenesulfonyl chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM).[\[1\]](#)
  - Causality: The reaction is exothermic.[\[1\]](#) Low temperature prevents side reactions and controls the rate, counteracting the potential for "runaway" exotherms, although the ortho-substituent mitigates this risk compared to tosyl chloride.
- Reaction Monitoring:
  - Allow the mixture to warm to Room Temperature (25 °C).
  - Stir for 4–12 hours. Monitor via TLC or LC-MS.[\[1\]](#)
  - Endpoint: Disappearance of the amine starting material.
- Workup (Quenching):
  - Dilute with DCM.[\[1\]](#)
  - Wash sequentially with:
    1. 1M HCl (to remove excess pyridine/amine).[\[1\]](#)
    2. Sat. NaHCO<sub>3</sub> (to remove hydrolyzed sulfonic acid by-products).[\[1\]](#)
    3. Brine (to dry the organic layer).[\[1\]](#)
  - Dry over MgSO<sub>4</sub>, filter, and concentrate in vacuo.

## Workflow Diagram



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Caption: Step-by-step synthetic workflow for the preparation of sulfonamides using 2-chlorobenzenesulfonyl chloride.

## Handling, Stability, & Safety

### Stability Profile

- Moisture Sensitivity: High.[1] Reacts with atmospheric moisture to release HCl gas and form 2-chlorobenzenesulfonic acid.[1]

- Storage: Store under inert gas (Argon/Nitrogen) in a tightly sealed container. Refrigeration (2–8 °C) is recommended to minimize decomposition.[1]
- Corrosivity: The compound attacks metals and tissue.[1] Do not use metal spatulas for prolonged periods; use glass or plastic.

## Safety Hazards (GHS Classification)

- H314: Causes severe skin burns and eye damage.[2][1][5][6]
- H290: May be corrosive to metals.[1][6]
- H335: May cause respiratory irritation (due to HCl evolution).[1]

### Emergency Protocol:

- Skin Contact: Immediately wash with polyethylene glycol 400 (if available) or copious water for 15 minutes.[1] The lipophilic nature of the chloride allows it to penetrate skin before hydrolyzing to acid, causing deep burns.
- Spill: Neutralize with sodium bicarbonate or lime before disposal.[1] Do not add water directly to a large spill (violent reaction).[1]

## References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76187, 2-Chlorobenzenesulfonyl chloride. Retrieved from [\[Link\]](#)
- Iqbal, Z., et al. (2019).[1] "A novel class of spiroimidazolidine-2',4'-diones substituted with aryl sulfonyl group...". European Journal of Medicinal Chemistry, 168, 154-175.[1][7] (Demonstrates medicinal application).
- RSC Publishing. (1971).[1] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B. Retrieved from [\[Link\]](#)[1]

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## Sources

- [1. 2-Chlorobenzenesulfonyl Chloride | CymitQuimica \[cymitquimica.com\]](#)
- [2. 2-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 76187 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. benchchem.com \[benchchem.com\]](#)
- [4. merckmillipore.com \[merckmillipore.com\]](#)
- [5. fluorochem.co.uk \[fluorochem.co.uk\]](#)
- [6. spectrumchemical.com \[spectrumchemical.com\]](#)
- [7. 2-氯苯磺酰氯 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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